3,3',5'-Trichlorobenzophenone

Description

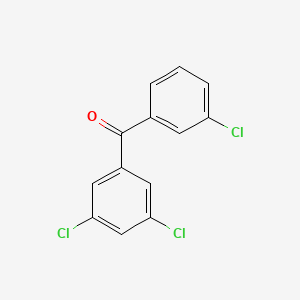

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUIVVKXAFICGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375292 | |

| Record name | 3,3',5'-Trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844884-95-3 | |

| Record name | (3-Chlorophenyl)(3,5-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844884-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',5'-Trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,3',5'-Trichlorobenzophenone

This guide provides a comprehensive technical overview for the synthesis and characterization of 3,3',5'-trichlorobenzophenone, a halogenated benzophenone derivative of interest to researchers in medicinal chemistry, materials science, and organic synthesis. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Trichlorinated Benzophenones

This compound, with the IUPAC name (3-chlorophenyl)-(3,5-dichlorophenyl)methanone, is an organic compound featuring a benzophenone core.[1] Its molecular structure, characterized by a specific arrangement of three chlorine atoms on the phenyl rings, makes it a valuable synthetic intermediate for the development of more complex molecules.[1] Halogenated benzophenones are a class of compounds with diverse applications, and the precise placement of chlorine atoms in this compound can significantly influence its chemical reactivity and biological activity in larger molecular constructs. This guide will detail a robust synthetic route to this molecule and the analytical techniques required to verify its identity and purity.

Part 1: Synthesis of this compound via Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of benzophenones is the Friedel-Crafts acylation. This powerful reaction forms a carbon-carbon bond between an aromatic ring and an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

Reaction Rationale and Mechanistic Overview

The synthesis of this compound is achieved through the Friedel-Crafts acylation of chlorobenzene with 3,5-dichlorobenzoyl chloride, using anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism. The AlCl₃ activates the 3,5-dichlorobenzoyl chloride by coordinating to the carbonyl oxygen and abstracting the chloride, which generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the chlorobenzene ring. Subsequent deprotonation of the resulting arenium ion intermediate restores the aromaticity of the ring and yields the final ketone product.

Caption: Friedel-Crafts acylation mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation reactions.

Materials:

-

3,5-Dichlorobenzoyl chloride

-

Chlorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Reactants: Dissolve 3,5-dichlorobenzoyl chloride (1.0 equivalent) and chlorobenzene (3.0 equivalents, serving as both reactant and solvent) in anhydrous dichloromethane. Add this solution to the addition funnel.

-

Reaction Execution: Add the solution from the addition funnel dropwise to the cooled AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods and physical property measurements is employed.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.2-7.8 ppm). The protons on the 3-chlorophenyl ring will likely appear as four distinct signals, while the protons on the 3,5-dichlorophenyl ring will present as two signals (a triplet and a doublet). |

| ¹³C NMR | The spectrum will show distinct signals for each of the 13 carbon atoms. The carbonyl carbon will be the most downfield signal (approx. 194-196 ppm). The aromatic region will display several signals for the chlorinated and non-chlorinated carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group. |

| FTIR (KBr) | A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1660-1680 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will be observed in the 1400-1600 cm⁻¹ region. Strong absorptions corresponding to C-Cl bonds are expected in the fingerprint region (below 1100 cm⁻¹). |

| Mass Spec. (EI) | The mass spectrum will show a molecular ion peak [M]⁺ at m/z 284, with characteristic isotopic peaks at [M+2]⁺, [M+4]⁺, and [M+6]⁺ due to the presence of three chlorine atoms. Key fragmentation patterns would likely involve the cleavage of the C-C bonds adjacent to the carbonyl group, leading to the formation of acylium ions corresponding to the 3-chlorobenzoyl cation and the 3,5-dichlorobenzoyl cation. |

| Melting Point | As a crystalline solid, a sharp melting point is expected. While not definitively reported, it is anticipated to be a solid at room temperature. |

Self-Validating Experimental Workflow

The synthesis and characterization process should be viewed as a self-validating system. The crude product from the synthesis is first analyzed by TLC to assess the reaction completion and the presence of impurities. After purification, techniques like melting point determination and NMR spectroscopy provide information on the purity and identity of the final compound. Finally, mass spectrometry confirms the molecular weight, and IR spectroscopy verifies the presence of key functional groups.

Caption: A self-validating workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis and rigorous characterization of this compound. By following the detailed Friedel-Crafts acylation protocol and employing the suite of analytical techniques described, researchers can confidently prepare and validate this valuable chemical intermediate for their specific applications in drug discovery and materials science. The provided insights into the causality behind experimental choices and the interpretation of analytical data are intended to empower researchers to not only reproduce this synthesis but also to adapt and troubleshoot similar chemical transformations.

References

-

Methanone, (3-chlorophenyl)phenyl- - NIST WebBook. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone... - ResearchGate. Available at: [Link]

Sources

physicochemical properties of 3,3',5'-Trichlorobenzophenone

An In-Depth Technical Guide to the Physicochemical Properties of 3,3',5'-Trichlorobenzophenone

Abstract

This compound is a halogenated aromatic ketone of significant interest in synthetic and materials chemistry. As a substituted benzophenone, its unique arrangement of chlorine atoms imparts specific electronic and steric properties that make it a valuable intermediate for the synthesis of more complex molecules.[1] This technical guide provides a comprehensive analysis of the core , intended for researchers, scientists, and professionals in drug development. The guide details its molecular structure, summarizes known and predicted properties in a structured format, and presents detailed, field-proven experimental protocols for the determination of key parameters where public data is unavailable. By integrating theoretical principles with practical methodologies, this document serves as an authoritative resource for the effective handling, characterization, and application of this compound.

Molecular Structure and Identification

A precise understanding of a molecule's structure is fundamental to interpreting its chemical behavior and physical properties. This compound is built upon a benzophenone core, where a central carbonyl group bridges two phenyl rings. These rings are substituted with three chlorine atoms at the 3, 3', and 5' positions, respectively.

Chemical Structure

The structural arrangement dictates the molecule's polarity, reactivity, and spectroscopic signature. The electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly influences the electron density distribution across the aromatic systems.

Caption: 2D Chemical Structure of this compound.

Key Identifiers

For unambiguous identification in databases and computational modeling, the following identifiers are crucial:

-

IUPAC Name: (3-chlorophenyl)-(3,5-dichlorophenyl)methanone[1]

-

CAS Number: 844884-95-3[1]

-

Molecular Formula: C₁₃H₇Cl₃O[1]

-

Canonical SMILES: C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC(=C2)Cl)Cl

-

InChI: InChI=1S/C13H7Cl3O/c14-9-3-1-2-8(6-9)13(17)10-4-11(15)7-12(16)5-10[1]

Core Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological membranes. The table below summarizes the key properties of this compound.

| Property | Value | Source / Method |

| Molecular Weight | 285.55 g/mol | [1] |

| Physical State | Solid (Predicted) | Inferred from similar chlorinated aromatics |

| Melting Point | Data not publicly available | See Protocol 2.1 |

| Boiling Point | Data not publicly available | See Protocol 2.2 |

| Solubility in Water | Very Low (Predicted) | Inferred from high LogP of related compounds |

| Solubility in Organic Solvents | Expected to be soluble in non-polar and polar aprotic solvents | See Protocol 2.3 |

Protocol 2.1: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC is the preferred method for determining the melting point of a pure crystalline solid. It offers high precision, requires a minimal amount of sample, and provides additional information about thermal transitions, such as purity and the presence of polymorphs.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).

-

Continue heating to a temperature well above the expected melting point (e.g., 200°C).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the heat flow curve. The peak temperature and the enthalpy of fusion (area under the peak) should also be recorded.

Protocol 2.2: Estimation of Boiling Point

Rationale: Direct experimental determination of the boiling point can be challenging for high-melting-point solids and may require specialized equipment. Advanced computational models provide a reliable estimation based on the molecular structure, which is often sufficient for research purposes.

Methodology (Computational):

-

Software: Utilize validated predictive software such as ACD/Labs Percepta or similar QSPR (Quantitative Structure-Property Relationship) models.

-

Input: Provide the canonical SMILES or InChI key of this compound as input.

-

Calculation: Execute the boiling point prediction module. The software calculates the value based on contributions from various functional groups and structural fragments.

-

Validation: Compare the predicted value with experimental data for structurally similar compounds (e.g., other trichlorobenzophenone isomers) to gauge the prediction's accuracy.

Protocol 2.3: Determination of Solubility via Isothermal Saturation Method

Rationale: The isothermal saturation method is the gold standard for accurately determining the equilibrium solubility of a compound in a specific solvent. This protocol ensures that the solution is fully saturated at a constant temperature, providing a thermodynamically stable measurement.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent (e.g., hexane, toluene, acetone, ethanol). The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection & Filtration: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Immediately filter the solution through a 0.22 µm PTFE syringe filter to remove any suspended solids.

-

Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of this compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

Caption: Workflow for Experimental Solubility Determination.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a molecular fingerprint, enabling structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to show complex signals exclusively in the aromatic region (approximately 7.0-8.0 ppm).[1] The seven protons will appear as a series of multiplets (doublets, triplets, and combinations thereof). Protons ortho to the electron-withdrawing carbonyl group will be deshielded and resonate at a lower field (higher ppm value).[1]

-

¹³C NMR: The spectrum will be characterized by a signal for the carbonyl carbon around 190-195 ppm. Multiple signals will be present in the aromatic region (120-140 ppm), corresponding to the 13 unique carbon atoms in the phenyl rings. Carbons directly bonded to chlorine atoms will exhibit distinct chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Technique: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal.

-

Expected Result: HRMS would confirm the molecular formula C₁₃H₇Cl₃O by providing an exact mass that matches the calculated value.[1] The mass spectrum will also display a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), which is a powerful tool for confirming the compound's identity.

UV-Visible (UV-Vis) Spectroscopy

The benzophenone core is a well-defined chromophore.

-

Expected Absorptions: The UV-Vis spectrum in a solvent like ethanol or acetonitrile is expected to show two main absorption bands:

-

A strong absorption band around 250-260 nm, corresponding to the π→π* electronic transition of the aromatic system.

-

A weaker, longer-wavelength absorption band around 330-340 nm, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons.[1]

-

Toxicological and Environmental Considerations

While no specific toxicological data for this compound is publicly available, insights can be extrapolated from structurally related compounds, particularly trichlorobenzenes. This extrapolation should be treated with caution and serves only as a preliminary guide for handling and risk assessment.

Predicted Toxicological Profile

-

Irritation: Based on data for 1,3,5-trichlorobenzene, the compound may be irritating to the eyes and respiratory tract upon short-term exposure.[2]

-

Absorption Routes: The substance can likely be absorbed into the body through inhalation, skin contact, and ingestion.[2]

-

General Toxicity: Trichlorobenzenes are considered toxic, and therefore this compound should be handled with appropriate care in a controlled laboratory setting.[2][3]

Environmental Fate

The environmental behavior is likely governed by the properties of the trichlorinated aromatic rings.

-

Persistence: Trichlorobenzenes are known to be persistent in the environment, degrading slowly under aerobic conditions.[4]

-

Mobility: The compound is expected to have low mobility in soil due to a tendency to adsorb to organic matter.[3][4]

-

Bioaccumulation: There is a potential for bioaccumulation in aquatic organisms, a known concern for chlorinated hydrocarbons.[2]

Conclusion

This compound is a compound with well-defined structural and spectroscopic characteristics but limited publicly available data on fundamental physicochemical properties like melting point and solubility. This guide provides a robust framework for its identification and characterization, supplemented with detailed protocols for the experimental determination of these missing values. The extrapolated toxicological and environmental data, based on analogous trichlorobenzenes, underscores the need for cautious handling and containment. The methodologies and insights presented herein are intended to empower researchers to utilize this valuable chemical intermediate safely and effectively in their scientific endeavors.

References

- Benchchem. (n.d.). This compound CAS 844884-95-3.

- ChemicalBook. (n.d.). 13395-65-8(3,4',5-TRICHLOROBENZOPHENONE) Product Description.

- ChemicalBook. (n.d.). 3-Chlorobenzophenone(1016-78-0) 13C NMR spectrum.

- Agency for Toxic Substances and Disease Registry. (2014). Toxicological Profile for Trichlorobenzene.

- Centers for Disease Control and Prevention (CDC). (n.d.). Trichlorobenzenes | Public Health Statement | ATSDR.

- Singh, H., et al. (n.d.). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB)

- Journal of Chemical & Engineering Data. (2018). Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents.

- Public Services and Procurement Canada. (n.d.). Fact sheet: 1,3,5-trichlorobenzene.

- National Center for Biotechnology Information. (n.d.). 1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950. PubChem.

- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes. NCBI Bookshelf.

- International Programme on Chemical Safety. (n.d.). ICSC 0344 - 1,3,5-TRICHLOROBENZENE.

- ResearchGate. (n.d.). UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol).

- ResearchGate. (n.d.). UV-visible absorption spectra of compounds 3–12 in trichloromethane.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ICSC 0344 - 1,3,5-TRICHLOROBENZENE [inchem.org]

- 3. Fact sheet: 1,3,5-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

3,3',5'-Trichlorobenzophenone CAS number and chemical structure

An In-depth Technical Guide to 3,3',5'-Trichlorobenzophenone: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic ketone. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's chemical identity, synthesis protocols, analytical methodologies, and safety considerations. The information is presented to support advanced research and development activities where precise chemical intermediates are paramount.

Core Chemical Identity

This compound is an organic compound characterized by a central carbonyl group linking two phenyl rings.[1] These rings are substituted with three chlorine atoms at the 3, 3', and 5' positions. This specific substitution pattern dictates its chemical reactivity and physical properties, making it a distinct intermediate for specialized synthetic applications.

Molecular Structure and Properties

The structural and chemical properties of this compound are summarized in the table below. This data is essential for its identification, handling, and use in quantitative experiments.

| Property | Value | Source |

| CAS Number | 844884-95-3 | [1] |

| Molecular Formula | C₁₃H₇Cl₃O | [1] |

| Molecular Weight | 285.55 g/mol | [1][2] |

| IUPAC Name | (3-chlorophenyl)-(3,5-dichlorophenyl)methanone | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Cl)Cl | [1] |

| InChI Key | Not explicitly available in search results. |

Chemical Structure Diagram

The 2D chemical structure provides a clear representation of the atomic connectivity and the specific isomeric arrangement of the chlorine substituents.

Caption: 2D structure of this compound.

Synthesis Methodology: A Mechanistic Approach

As a substituted benzophenone, this compound is typically synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most logical and industrially scalable approach involves the reaction of 3,5-dichlorobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction: 3,5-Dichlorobenzoyl Chloride + Chlorobenzene --(AlCl₃)--> this compound + HCl

The choice of a Lewis acid is critical; AlCl₃ is highly effective as it complexes with the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich chlorobenzene ring. The substitution pattern is directed by the existing chloro group on the chlorobenzene, which is an ortho-, para- director. The formation of the 3'-substituted product (meta to the carbonyl) is less favored sterically, but reaction conditions can be optimized to improve yields of the desired isomer.

Caption: General workflow for Friedel-Crafts acylation synthesis.

Step-by-Step Laboratory Protocol

-

Catalyst Suspension: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend anhydrous aluminum chloride in an excess of chlorobenzene (which acts as both reactant and solvent) under an inert atmosphere (e.g., nitrogen).

-

Reactant Addition: Cool the mixture in an ice bath. Slowly add 3,5-dichlorobenzoyl chloride dropwise from the dropping funnel. The rate of addition must be controlled to manage the exothermic reaction.

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat under reflux for several hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and protonate the product.

-

Work-up: Separate the organic layer. Wash sequentially with dilute HCl, water, and brine. Dry the organic layer over an anhydrous salt like sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile compounds. It provides separation based on boiling point and polarity, while the mass spectrometer offers structural information through fragmentation patterns and a precise mass-to-charge ratio.

-

High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is used for non-volatile samples. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a typical starting point for method development.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The chemical shifts, splitting patterns, and integration of the aromatic protons provide definitive proof of the chlorine substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A strong absorption band around 1660-1680 cm⁻¹ is characteristic of the benzophenone carbonyl (C=O) stretch.

Caption: Integrated analytical workflow for product validation.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable building block in organic synthesis.[1] Its utility stems from the specific arrangement of its chlorine atoms, which can be sites for further functionalization or can be used to tune the electronic and steric properties of a larger molecule.

-

Intermediate in Complex Molecule Synthesis: It serves as a precursor in multi-step syntheses of pharmaceuticals, agrochemicals, or specialty polymers. The chlorine atoms can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex architectures.

-

Materials Science: Halogenated benzophenones are investigated for use in photosensitizers, flame retardants, and as components of specialty polymers where thermal stability and specific electronic properties are required.

Safety and Handling

As with all halogenated organic compounds, this compound must be handled with appropriate care in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.[1][2]

References

-

Toxicological Profile for Trichlorobenzenes. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

solubility and stability of 3,3',5'-Trichlorobenzophenone

An In-Depth Technical Guide to the Solubility and Stability of 3,3',5'-Trichlorobenzophenone

Authored by: A Senior Application Scientist

Foreword: This guide provides a comprehensive technical overview of the physicochemical properties of this compound, with a specific focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies. Our objective is to furnish a robust framework for the proficient handling, characterization, and application of this compound in a laboratory setting.

Introduction to this compound

This compound is an organic compound characterized by a benzophenone core structure substituted with three chlorine atoms.[1] This specific isomeric arrangement of chlorine atoms imparts distinct chemical properties that make it a valuable intermediate and building block in organic synthesis and materials science research.[1] Its halogenated aromatic structure is of particular interest for studying structure-activity relationships and for the synthesis of more complex, specialty chemicals.[1] Understanding the solubility and stability of this compound is paramount for its effective use in experimental design, ensuring reproducibility, and interpreting results accurately.

Core Physicochemical Properties

A foundational understanding begins with the basic molecular and physical characteristics of this compound. These properties are critical for both in-silico modeling and practical laboratory applications.

| Property | Value | Source |

| IUPAC Name | (3-chlorophenyl)-(3,5-dichlorophenyl)methanone | [1] |

| CAS Number | 844884-95-3 | [1] |

| Molecular Formula | C₁₃H₇Cl₃O | [1] |

| Molecular Weight | 285.55 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred |

Solubility Profile

The solubility of this compound is dictated by its largely non-polar, aromatic structure. The presence of a polar carbonyl group offers a slight degree of polarity, but the three chlorine atoms and two phenyl rings contribute to significant hydrophobicity.

Aqueous Solubility

Due to its hydrophobic nature, this compound is expected to have very low solubility in water. Similar chlorinated aromatic compounds, such as 1,3,5-trichlorobenzene, are known to be insoluble or sparingly soluble in aqueous media.[2][3] This property is critical when considering applications in biological systems or aqueous reaction media, where co-solvents or surfactants may be necessary to achieve desired concentrations.

Organic Solvent Solubility

Based on the principle of "like dissolves like," this compound is predicted to be soluble in a range of common organic solvents. The solubility will vary depending on the polarity and hydrogen-bonding capability of the solvent.[4]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene | High | Similar non-polar, aromatic nature. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | Similar polarity and structure. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | THF's higher polarity may enhance dissolution. |

| Ketones | Acetone, 2-Butanone | Moderate to High | The carbonyl group can interact with the solute's carbonyl. |

| Esters | Ethyl Acetate | Moderate | Offers a balance of polarity for dissolution. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity and hydrogen-bonding nature of alcohols are less compatible with the non-polar solute.[5] |

| Polar Aprotic Solvents | Acetonitrile (ACN), DMF, DMSO | Moderate to High | Strong dipole moments can solvate the benzophenone structure. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low to Moderate | Lack of aromaticity reduces favorable interactions. |

Experimental Protocol: Solubility Determination via Isothermal Saturation

This method is a reliable approach to quantitatively determine the solubility of a compound in various solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature bath for several hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

Quantification: Dilute the filtered aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Determine the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Solubility Determination:

Caption: Workflow for Thermogravimetric Analysis (TGA).

Photostability

The benzophenone moiety is a well-known chromophore that absorbs UV radiation. [6]This absorption can lead to photodegradation. Therefore, this compound is likely to be photosensitive. Photostability testing is essential to determine if the material requires protection from light during storage and use.

Experimental Protocol: Photostability Testing (ICH Q1B)

The ICH Q1B guideline provides a standardized approach for assessing the photostability of drug substances and products. [7][8] Methodology:

-

Sample Preparation: Place samples of this compound on suitable inert, transparent surfaces. Prepare a "dark control" sample by wrapping it in aluminum foil.

-

Exposure: Expose the samples to a light source that conforms to ICH Q1B Option 1 or 2 specifications. The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near UV energy. [7][8]3. Analysis: After exposure, visually inspect the samples for any changes in appearance. Quantify the compound and any degradation products using a validated, stability-indicating HPLC method.

-

Comparison: Compare the results from the light-exposed samples to the dark control to determine the extent of photodegradation.

Workflow for Photostability Testing:

Caption: ICH Q1B photostability testing workflow.

Stability in Aqueous Media (pH Dependence)

This compound lacks readily ionizable functional groups and is not expected to be susceptible to hydrolysis under neutral pH conditions. However, at extreme pH values (highly acidic or alkaline) and elevated temperatures, slow hydrolysis of the chlorine substituents or other degradation pathways may be initiated. [9] Experimental Protocol: pH Stability Assessment

This protocol evaluates the stability of the compound in aqueous solutions across a range of pH values.

Methodology:

-

Solution Preparation: Prepare a series of buffered aqueous solutions at various pH levels (e.g., pH 3, 7, and 9). Due to low aqueous solubility, a co-solvent like acetonitrile may be required.

-

Incubation: Spike a known concentration of this compound into each buffered solution. Incubate the solutions at a controlled temperature (e.g., 40°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

-

Analysis: Immediately analyze the samples using a validated HPLC method to quantify the remaining concentration of the parent compound.

-

Kinetics: Plot the concentration of this compound versus time for each pH condition to determine the degradation rate constant.

Workflow for pH Stability Study:

Caption: Workflow for assessing pH-dependent stability.

Potential Degradation Pathways

The degradation of this compound can proceed through several mechanisms depending on the conditions. In environmental or biological contexts, microbial action may lead to hydroxylation and dechlorination. [10][11]Forced degradation studies (e.g., strong acid/base, oxidation, high heat, intense light) can elucidate these pathways. [8] A plausible degradation pathway could involve:

-

Reductive Dechlorination: Stepwise removal of chlorine atoms.

-

Hydroxylation: Introduction of hydroxyl groups onto the aromatic rings.

-

Ring Cleavage: Under aggressive oxidative conditions, the aromatic rings could be cleaved.

Plausible Degradation Pathway Diagram:

Caption: A potential degradation pathway for the compound.

Analytical Methods for Quantification

Accurate quantification is essential for both solubility and stability studies. Several chromatographic techniques are well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the primary method for purity assessment and quantification. [12]

| Parameter | Recommended Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for identifying and quantifying the compound, especially if it is sufficiently volatile and thermally stable. [12]

| Parameter | Recommended Condition |

|---|---|

| Column | Non-polar capillary column (e.g., HP-5ms) |

| Injector Temperature | 250°C |

| Oven Program | Start at 150°C, ramp to 280°C at 10°C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | Scan from m/z 50 to 400 |

Conclusion

This compound is a hydrophobic compound with low anticipated aqueous solubility but good solubility in a range of non-polar and polar aprotic organic solvents. Its stability is robust under standard ambient conditions, but it is susceptible to degradation under thermal stress and UV light exposure. Understanding these characteristics is fundamental to its successful application in research and development, enabling the design of reliable experimental protocols and ensuring the integrity of scientific data. The methodologies outlined in this guide provide a validated framework for the comprehensive characterization of its solubility and stability profiles.

References

- This compound CAS 844884-95-3 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDtuVADLjDfEMuUDNpuGWg52Pq_zn74tE4oVroiM3_DBso5IUuamaiBgS1jTIA2SVtKviRIiZvwn1j7rYBGuGKt7eYteJbTOrcI0ZavyQ9Y4YxPEtquTDT-ylPU9MMOyM-hRQX0w==]

- Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents - ResearchGate. [URL: https://www.researchgate.net/publication/233959881_Solubility_and_Dissolution_Thermodynamics_for_135-Trichlorobenzene_in_Organic_Solvents]

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [URL: https://database.ich.org/sites/default/files/Q1B_Guideline.pdf]

- Application Notes and Protocols for the Characterization of 3,5-Dimethoxy-3'-iodobenzophenone - Benchchem. [URL: https://www.benchchem.

- Thermal stability of triacetone triperoxide. [URL: https://www.researchgate.net/publication/228811449_Thermal_stability_of_triacetone_triperoxide]

- Photostability testing theory and practice - Q1 Scientific. [URL: https://q1scientific.com/photostability-testing-theory-and-practice/]

- Photostability - RD Laboratories. [URL: https://www.

- Brief summary of various metabolic pathways for the degradation of 3CBA... - ResearchGate. [URL: https://www.researchgate.

- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. [URL: https://link.springer.com/article/10.1007/s00217-018-3067-5]

- Aerobic degradation pathway of 1,2,4-trichlorobenzene (Sander et al., 1991 - ResearchGate. [URL: https://www.researchgate.net/figure/Aerobic-degradation-pathway-of-124-trichlorobenzene-Sander-et-al-1991-van-der_fig3_323861250]

- 1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_3_5-Trichlorobenzene]

- Fact sheet: 1,3,5-trichlorobenzene. [URL: https://www.golder.com/insights/fact-sheet-1-3-5-trichlorobenzene/]

- Thermal Stability of Drugs - NETZSCH Analyzing & Testing. [URL: https://analyzing-testing.netzsch.com/en/blog/2020/thermal-stability-of-drugs]

- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. [URL: https://www.youtube.

- Solvent Miscibility Table - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Fact sheet: 1,3,5-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. q1scientific.com [q1scientific.com]

- 7. database.ich.org [database.ich.org]

- 8. rdlaboratories.com [rdlaboratories.com]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Environmental Occurrence of Trichlorobenzophenone Isomers

Abstract

Trichlorobenzophenone (TCBP) isomers are emerging as a class of environmental contaminants of significant concern. Arising from the widespread use of benzophenone-based UV filters in personal care products and their subsequent transformation during water treatment processes, these halogenated aromatic compounds present a complex analytical challenge and an unknown toxicological threat. This technical guide provides a comprehensive overview of the current understanding of TCBP isomers in the environment. It delves into their primary formation pathways, particularly during the chlorination of common benzophenone UV filters. The guide critically evaluates the analytical methodologies required for their isomer-specific determination, highlighting the limitations of conventional techniques and the potential of advanced chromatographic methods. Furthermore, in the absence of direct toxicological data, this document synthesizes information from structurally analogous compounds to infer potential environmental and human health risks. This guide is intended for researchers, environmental scientists, and professionals in drug development and toxicology, aiming to provide a foundational understanding and to stimulate further investigation into this understudied class of contaminants.

Introduction: The Rise of Chlorinated Benzophenone Byproducts

Benzophenones (BPs) are a class of compounds extensively used as UV filters in sunscreens, cosmetics, and as photoinitiators in various industrial applications.[1] Their ubiquitous presence in consumer products leads to their continuous release into the aquatic environment through wastewater and recreational activities.[2] While parent benzophenones themselves are of environmental concern due to their potential endocrine-disrupting effects, their transformation during water and wastewater treatment processes gives rise to a new generation of potentially more persistent and toxic compounds: chlorinated benzophenones.[3][4]

Water disinfection, a critical step in ensuring public health, predominantly relies on chlorination.[5] However, this process can lead to the formation of a wide array of disinfection byproducts (DBPs), some of which are known to be carcinogenic and genotoxic.[6][7] Benzophenones, with their aromatic ring structures, are susceptible to electrophilic substitution reactions with chlorine, leading to the formation of mono-, di-, and even tri-chlorinated benzophenone isomers.[8] The specific isomers formed are dependent on the structure of the parent benzophenone and the conditions of the chlorination process, such as pH and chlorine dosage.[8]

This guide specifically focuses on the environmental occurrence of trichlorobenzophenone isomers, a subset of these chlorinated byproducts for which there is a significant knowledge gap. Understanding their sources, fate, analytical determination, and potential toxicity is paramount for a comprehensive environmental risk assessment.

Formation Pathways: From UV Filters to Trichlorinated Byproducts

The primary pathway for the formation of trichlorobenzophenone isomers in the environment is the reaction of benzophenone UV filters with chlorine during water treatment.[5][9] Commonly used benzophenones such as benzophenone-3 (BP-3, oxybenzone) and benzophenone-4 (BP-4, sulisobenzone) are particularly susceptible to chlorination.[8]

The chlorination of benzophenones is a stepwise process. The initial reaction involves the electrophilic addition of chlorine to the activated aromatic rings of the benzophenone molecule. The hydroxyl and methoxy groups present on many benzophenone UV filters activate the aromatic ring, making it more susceptible to chlorination.[9]

Studies have demonstrated the formation of monochlorinated and dichlorinated derivatives of BP-3 and BP-4.[5] For instance, the chlorination of BP-4 has been shown to produce mono-, di-, and even tri-chlorinated BP-4 analogs.[8] While the formation of trichlorinated isomers is plausible, particularly under conditions of high chlorine dosage and prolonged reaction times, their specific identification and quantification in environmental samples remain largely unexplored.

The following diagram illustrates the potential stepwise chlorination of a generic hydroxylated benzophenone, leading to the formation of various chlorinated isomers, including trichlorobenzophenones.

Caption: Stepwise chlorination of benzophenones.

Environmental Occurrence and Fate

Direct measurements of trichlorobenzophenone isomers in various environmental compartments are currently lacking in the scientific literature. Their occurrence is largely inferred from studies on the chlorination of their parent compounds.[8] Given that benzophenones are frequently detected in wastewater effluents, surface waters, and even drinking water, it is highly probable that their chlorinated derivatives, including trichlorobenzophenones, are also present.[10]

The environmental fate of trichlorobenzophenone isomers is expected to be governed by their physicochemical properties. The addition of chlorine atoms to the benzophenone structure increases its hydrophobicity (lipophilicity), which can lead to:

-

Increased Bioaccumulation: Higher lipophilicity suggests a greater potential for these compounds to accumulate in the fatty tissues of aquatic organisms, potentially leading to biomagnification up the food chain.

-

Sorption to Sediments and Particulate Matter: Trichlorobenzophenones are likely to adsorb to organic matter in sediments and suspended solids, acting as a long-term reservoir in aquatic systems.

-

Persistence: The carbon-chlorine bond is generally resistant to degradation, suggesting that trichlorobenzophenones may be more persistent in the environment than their parent compounds.

Further research is critically needed to monitor the presence of trichlorobenzophenone isomers in various environmental matrices to understand their distribution and ultimate fate.

Analytical Methodologies: The Challenge of Isomer-Specific Quantification

The analysis of trichlorobenzophenone isomers presents a significant analytical challenge due to the large number of possible isomers and their likely low concentrations in environmental samples. Isomer-specific quantification is crucial as the toxicological properties of halogenated aromatic compounds can vary significantly between different isomers.

Sample Preparation

Effective sample preparation is the first critical step for the reliable determination of trichlorobenzophenone isomers. Given their expected presence in complex matrices such as wastewater, sediment, and biological tissues, a robust extraction and clean-up procedure is necessary.

Table 1: Overview of Sample Preparation Techniques for Chlorinated Aromatic Compounds

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple, well-established. | Large solvent consumption, can be time-consuming. |

| Solid-Phase Extraction (SPE) | Analytes are adsorbed onto a solid sorbent and then eluted with a small volume of solvent. | High enrichment factors, reduced solvent use. | Sorbent selection is critical, potential for matrix effects. |

| Dispersive Solid-Phase Extraction (d-SPE) | Sorbent is dispersed in the sample extract, followed by centrifugation. | Fast, simple, effective for cleanup. | Can be less efficient for highly complex matrices. |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures. | Fast, efficient, reduced solvent consumption. | Requires specialized equipment. |

Instrumental Analysis

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the primary instrumental techniques for the analysis of chlorinated aromatic compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC offers high-resolution separation of volatile and semi-volatile compounds. Electron impact (EI) ionization in MS provides characteristic fragmentation patterns that can aid in structural elucidation. However, the co-elution of isomers with similar retention times is a common challenge.[11]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is suitable for a wider range of compounds, including those that are thermally labile or less volatile. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through multiple reaction monitoring (MRM).

Protocol: General Workflow for the Analysis of Trichlorobenzophenone Isomers

-

Sample Collection: Collect water, sediment, or biological samples using appropriate protocols to avoid contamination.

-

Extraction:

-

For water samples: Use solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or polymeric).

-

For solid samples (sediment, tissue): Use accelerated solvent extraction (ASE) or sonication with an appropriate solvent mixture (e.g., hexane/acetone).

-

-

Clean-up: Perform a clean-up step using dispersive SPE (d-SPE) or column chromatography to remove interfering matrix components.

-

Concentration: Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

Instrumental Analysis:

-

GC-MS/MS: Inject an aliquot of the final extract into a GC-MS/MS system equipped with a capillary column suitable for the separation of halogenated compounds.

-

LC-MS/MS: Inject an aliquot into an LC-MS/MS system using a reversed-phase column and an appropriate mobile phase gradient.

-

-

Quantification: Quantify the target isomers using an internal standard or matrix-matched calibration curves.

The Promise of Multi-Dimensional Gas Chromatography (GCxGC-MS)

For highly complex mixtures of isomers, conventional one-dimensional GC may not provide sufficient separation. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolving power.[12][13] In GCxGC, the effluent from a primary column is subjected to a second, orthogonal separation on a shorter, faster column.[14][15] This results in a two-dimensional chromatogram where structurally related compounds often appear in distinct clusters, facilitating their identification and quantification. The application of GCxGC-MS is a promising avenue for the isomer-specific analysis of trichlorobenzophenones in complex environmental samples.[16]

Caption: Workflow for isomer-specific analysis.

Toxicological Significance: An Inferred Risk Profile

Currently, there is a complete lack of direct toxicological and ecotoxicological data for trichlorobenzophenone isomers. However, the potential for adverse effects can be inferred from the known toxicity of structurally similar compounds, such as chlorinated diphenyl ethers and the parent benzophenones.

Many halogenated aromatic hydrocarbons are known to be persistent, bioaccumulative, and toxic (PBT). They can exert a wide range of adverse effects, including endocrine disruption, neurotoxicity, and carcinogenicity.[17]

-

Inference from Chlorinated Diphenyl Ethers: Studies on chlorinated diphenyl ethers, which share a similar diaryl structure with benzophenones (differing by the carbonyl bridge), have shown that their toxicity can increase with the degree of chlorination. For example, 2,4,4'-trichlorodiphenyl ether has been shown to bioaccumulate in fish.[18] Toxicological studies in rats have indicated that chlorinated diphenyl ethers can affect the liver and thyroid.[2]

-

Toxicity of Parent Benzophenones: The parent benzophenone compounds have been associated with endocrine-disrupting activities.[3] Benzophenone itself has been classified as a possible human carcinogen, with studies showing evidence of kidney and liver tumors in rodents.[19][20]

-

Increased Toxicity of Chlorinated Byproducts: It is a well-documented phenomenon that the chlorination of organic pollutants can lead to the formation of byproducts with increased toxicity compared to the parent compounds.[4] For example, the chlorination of some pharmaceuticals has been shown to produce byproducts with enhanced anti-androgenic activity.[4] The increased lipophilicity of trichlorobenzophenones may also enhance their bioavailability and potential for toxic effects.

Table 2: Inferred Toxicological Profile of Trichlorobenzophenone Isomers

| Toxicological Endpoint | Inferred Effect Based on Analogs | Supporting Evidence |

| Persistence | High | Stability of the C-Cl bond. |

| Bioaccumulation | High | Increased lipophilicity due to chlorination.[18] |

| Endocrine Disruption | Likely | Known endocrine effects of parent benzophenones.[3] |

| Hepatotoxicity | Possible | Observed liver effects of chlorinated diphenyl ethers and benzophenone.[2][19] |

| Nephrotoxicity | Possible | Kidney tumors observed in rodents exposed to benzophenone.[20] |

| Carcinogenicity | Potential Concern | Carcinogenic potential of benzophenone and other chlorinated aromatic compounds.[19] |

Given these inferences, it is imperative that future research focuses on the synthesis of trichlorobenzophenone isomer standards and the subsequent evaluation of their toxicological and ecotoxicological profiles.

Future Research Directions and Conclusion

The environmental occurrence of trichlorobenzophenone isomers represents a significant and understudied area of environmental chemistry and toxicology. This technical guide has synthesized the available information to highlight the likely sources, analytical challenges, and potential risks associated with these emerging contaminants.

Key research needs include:

-

Monitoring Studies: Widespread monitoring of trichlorobenzophenone isomers in wastewater, surface water, drinking water, and biota is urgently needed to determine the extent of environmental contamination.

-

Analytical Standard Synthesis: The synthesis and characterization of individual trichlorobenzophenone isomers are essential for their unambiguous identification and accurate quantification in environmental samples.

-

Advanced Analytical Method Development: The development and validation of robust, isomer-specific analytical methods, particularly those employing multi-dimensional chromatography, are crucial.

-

Toxicological and Ecotoxicological Evaluation: In vitro and in vivo studies are required to determine the endocrine-disrupting potential, carcinogenicity, and other adverse effects of specific trichlorobenzophenone isomers.

-

Formation and Fate Studies: Detailed studies are needed to understand the kinetics and mechanisms of trichlorobenzophenone formation under various water treatment conditions and their subsequent environmental fate.

References

- Chui, Y. C., Addison, R. F., & Law, F. C. (1990). Acute toxicity and toxicokinetics of chlorinated diphenyl ethers in trout. Xenobiotica, 20(5), 489-499.

-

Duirk, S. E., Bridenstine, D. R., Leslie, D. C., & Lindell, C. (2013). Reaction of benzophenone UV filters in the presence of aqueous chlorine: kinetics and chloroform formation. Water research, 47(2), 579–587. [Link]

-

Manasfi, T., De Méo, M., Coulomb, B., & Boudenne, J. L. (2017). Occurrence, origin, and toxicity of disinfection byproducts in chlorinated swimming pools: An overview. International journal of hygiene and environmental health, 220(3), 591–603. [Link]

-

Rifai, A. M., El Moll, H., El-Khoury, B., Ouaini, N., & Chebib, H. (2024). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. Environmental science and pollution research international, 31(22), 33191–33204. [Link]

- Sakkas, V. A., & Konstantinou, I. K. (2016). UV filters interaction in the chlorinated swimming pool, a new challenge for urbanization, a need for community scale investigations. Environmental Research, 148, 496-497.

- Duirk, S. E., Bridenstine, D. R., Leslie, D. C., & Lindell, C. (2013). Reaction of benzophenone UV filters in the presence of aqueous chlorine: kinetics and chloroform formation.

- Manasfi, T., De Méo, M., Coulomb, B., & Boudenne, J. L. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Environmental science & technology, 49(16), 9838–9846.

-

Wang, W., Wang, H., Chen, J., & Lin, Y. (2013). Transformation mechanism of benzophenone-4 in free chlorine promoted chlorination disinfection. Water research, 47(16), 6256–6264. [Link]

- Howdeshell, K. L. (2002). Toxicological assessment of chlorinated diphenyl ethers in the rat. Toxicological Sciences, 67(2), 268-278.

-

LECO Corporation. (2018). Two-Dimensional Gas Chromatography (GCxGC) for a Routine Laboratory. AZoM. Retrieved from [Link]

- L.C.G.C. International. (2022). Multidimensional Gas Chromatography: Benefits and Considerations for Current and Prospective Users.

-

Chemistry Matters, Inc. (n.d.). Comprehensive two-dimensional gas chromatography (GCxGC). Retrieved from [Link]

- Lee, D. W., & Lee, S. (2019). Multidimensional Gas Chromatography using Planar Microfluidic Devices for the Characterization of Chlorinated Degreasers in Marine Gas Oil.

-

National Institute of Standards and Technology. (n.d.). Multidimensional Chromatography. Retrieved from [Link]

-

Naccarato, A., Gionfriddo, E., & Tassone, S. (2022). Environmental Fate of Organic Sunscreens during Water Disinfection Processes: The Formation of Degradation By-Products and Their Toxicological Profiles. Toxics, 10(7), 393. [Link]

- Zhang, H., Wang, Y., & Zhang, X. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Environmental Science & Technology, 55(13), 8963-8972.

-

Vílchez, V., Zafra-Gómez, A., & Navalón, A. (2023). Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies. Environment international, 173, 107739. [Link]

- Karanfil, T., & Krasner, S. W. (2023). Assessing the Health Impact of Disinfection Byproducts in Drinking Water. Environmental Science & Technology, 57(3), 1083-1097.

- Wang, H., Liu, J., & Zhang, X. (2022). Sequential UV and chlorine disinfection induced change of bio lm-originated disinfection byproducts formation potential in drink.

-

Agency for Toxic Substances and Disease Registry. (2004). Interaction Profile for: Chlorinated Dibenzo-p-Dioxins, Polybrominated Diphenyl Ethers, and Phthalates. Retrieved from [Link]

-

Minnesota Department of Health. (2023). Benzophenone Toxicological Summary. Retrieved from [Link]

- National Toxicology Program. (2006). Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies). National Toxicology Program technical report series, (533), 1–252.

- Domingo, J. L., & Bocio, A. (2007). Human Exposure to Polychlorinated Diphenyl Ethers through the Diet in Catalonia, Spain. Journal of Agricultural and Food Chemistry, 55(19), 7824-7830.

-

Therapeutic Goods Administration. (2023). Safety Review of Benzophenone. Retrieved from [Link]

-

Li, N., Chen, Y., & Liu, C. (2023). Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. Ecotoxicology and environmental safety, 249, 114421. [Link]

Sources

- 1. health.state.mn.us [health.state.mn.us]

- 2. Toxicological assessment of chlorinated diphenyl ethers in the rat. | Semantic Scholar [semanticscholar.org]

- 3. Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence, origin, and toxicity of disinfection byproducts in chlorinated swimming pools: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessing the Health Impact of Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transformation mechanism of benzophenone-4 in free chlorine promoted chlorination disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reaction of benzophenone UV filters in the presence of aqueous chlorine: kinetics and chloroform formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. azom.com [azom.com]

- 13. chemistry-matters.com [chemistry-matters.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Multidimensional Chromatography | NIST [nist.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acute toxicity and toxicokinetics of chlorinated diphenyl ethers in trout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tga.gov.au [tga.gov.au]

An In-depth Technical Guide to the Known Metabolites of Chlorinated Benzophenones in Biological Systems

Abstract

Chlorinated benzophenones, a subclass of benzophenone ultraviolet (UV) filters, are emerging as compounds of significant toxicological interest due to their widespread use and potential for bioaccumulation and endocrine disruption. Understanding their metabolic fate within biological systems is paramount for accurate risk assessment and the development of sensitive biomonitoring protocols. This technical guide provides a comprehensive overview of the known metabolites of chlorinated benzophenones, detailing the enzymatic pathways responsible for their formation, the analytical methodologies for their detection, and the toxicological implications of their biotransformation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism and environmental toxicology.

Introduction: The Rise of Chlorinated Benzophenones

Benzophenones are a class of organic compounds widely employed as UV filters in sunscreens, personal care products, and as photo-stabilizers in plastics and paints.[1] Their core structure, consisting of two phenyl rings attached to a carbonyl group, can be substituted with various functional groups, including chlorine atoms, to enhance their UV-absorbing properties. While the metabolism of non-chlorinated benzophenones like oxybenzone (Benzophenone-3) is well-documented, the metabolic pathways of their chlorinated counterparts are an area of growing research focus.[2][3] The introduction of chlorine moieties can significantly alter the lipophilicity, reactivity, and ultimately, the biological activity and metabolic profile of these compounds.

This guide will delve into the intricate processes by which biological systems metabolize chlorinated benzophenones, transforming them into various metabolites that may possess altered toxicological profiles compared to the parent compounds.

Metabolic Pathways: A Two-Phase Approach to Detoxification and Elimination

The metabolism of chlorinated benzophenones, like most xenobiotics, proceeds through a two-phase process primarily occurring in the liver.[4] These phases are designed to increase the water solubility of the lipophilic parent compounds, thereby facilitating their excretion from the body.[4]

Phase I Metabolism: Functionalization through Oxidation and Reduction

Phase I metabolism introduces or exposes functional groups on the chlorinated benzophenone molecule, primarily through oxidation and reduction reactions catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.[2][4]

-

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings is a predominant Phase I reaction.[2][3] This process increases the polarity of the molecule and provides a site for subsequent Phase II conjugation. For instance, studies on benzophenone-3 have shown the formation of various hydroxylated metabolites, such as 2,4,5-trihydroxybenzophenone and 2,3,4-trihydroxybenzophenone.[2] It is anticipated that chlorinated benzophenones undergo similar hydroxylation patterns, although the position of hydroxylation can be influenced by the location of the chlorine substituents.

-

Reduction: The carbonyl group of the benzophenone core can be reduced to a secondary alcohol, forming a benzhydrol derivative.[3][5] This metabolic step has been observed for non-chlorinated benzophenones and is a likely pathway for their chlorinated analogs.[5]

-

O-dealkylation: For chlorinated benzophenones containing methoxy groups, O-dealkylation is a significant metabolic pathway, leading to the formation of hydroxylated metabolites.[6] This has been demonstrated for 2-hydroxy-4-methoxybenzophenone (HMB), where O-demethylation leads to the formation of 2,4-dihydroxybenzophenone (DHB).[3]

The following diagram illustrates the principal Phase I metabolic transformations of a generic chlorinated benzophenone.

Caption: Key Phase I metabolic pathways for chlorinated benzophenones.

Phase II Metabolism: Conjugation for Enhanced Excretion

Phase II metabolism involves the conjugation of the functionalized metabolites from Phase I with endogenous, water-soluble molecules. This step dramatically increases their water solubility and facilitates their elimination via urine or feces.[4] The primary conjugation reactions for chlorinated benzophenone metabolites are glucuronidation and sulfation.[5][7]

-

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups on the metabolites.[8][9] Glucuronide conjugates are highly water-soluble and are readily excreted.[10] For example, the major urinary metabolite of 2,2',4,4'-tetrahydroxybenzophenone (BP2) in rats is its glucuronide conjugate.[7]

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxylated metabolites.[5][11] Sulfate conjugates are also highly water-soluble and efficiently eliminated.[10] Studies on benzophenone have shown the formation of a sulfate conjugate of p-hydroxybenzophenone in rat hepatocytes.[5]

The interplay between Phase I and Phase II metabolism is crucial in determining the overall toxicokinetics and potential toxicity of chlorinated benzophenones. The efficiency of these pathways can vary between species and individuals, leading to different metabolite profiles.[12]

Sources

- 1. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of UV-filter benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicokinetics and metabolisms of benzophenone-type UV filters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and toxicity of benzophenone in isolated rat hepatocytes and estrogenic activity of its metabolites in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of benzophenone-3 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of benzophenone 2 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronidation and sulfonation, in vitro, of the major endocrine-active metabolites of methoxychlor in the channel catfish, Ictalurus punctatus, and induction following treatment with 3-methylcholanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. courses.washington.edu [courses.washington.edu]

- 10. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucuronide and sulfate conjugation in the fungal metabolism of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Photolysis Quantum Yield of 3,3',5'-Trichlorobenzophenone

Introduction: The Significance of Photochemical Quantum Yield

In the realm of photochemistry, the quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical process. It is defined as the ratio of the number of moles of a substance that undergoes a specific photochemical event to the number of moles of photons absorbed by the system.[1] For a compound like 3,3',5'-trichlorobenzophenone, understanding its photolysis quantum yield is paramount for applications in organic synthesis, materials science, and phototoxicity assessments in drug development.

The substitution pattern of the three chlorine atoms on the benzophenone core is expected to significantly influence its photochemical behavior compared to the parent benzophenone molecule.[2] This guide will equip the reader with the theoretical and practical knowledge to precisely measure this influence.

Theoretical Framework: The Photochemistry of Benzophenones

The photochemistry of benzophenone and its derivatives is well-established and serves as a foundational model for understanding triplet-sensitized reactions.[3][4] Upon absorption of ultraviolet (UV) light, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to a very efficient intersystem crossing (ISC), the S₁ state rapidly converts to the more stable and longer-lived triplet state (T₁).[2][5]

The triplet state of benzophenone is a potent hydrogen abstractor. In the presence of a suitable hydrogen-donating solvent (e.g., isopropanol) or other substrates, the excited benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical and a substrate-derived radical. This photoreduction is a primary pathway for benzophenone photolysis.

The presence of chloro-substituents on the phenyl rings of this compound can influence the photochemistry in several ways:

-

Heavy-Atom Effect : The chlorine atoms can enhance the rate of intersystem crossing, potentially increasing the population of the reactive triplet state.

-

Inductive and Resonance Effects : These electronic effects can alter the energy levels of the excited states and the reactivity of the triplet state.

-

Steric Effects : The substitution pattern might influence the conformation of the molecule and its ability to interact with hydrogen donors.[6]

Furthermore, environmental factors such as the solvent, the presence of oxygen (a known triplet quencher), and temperature can significantly impact the observed quantum yield.[4][7]

Experimental Determination of Quantum Yield: A Self-Validating Protocol

The determination of the photolysis quantum yield of this compound requires two key measurements: the rate of disappearance of the reactant and the photon flux of the light source.

Essential Equipment and Reagents

-

Photochemical Reactor: A merry-go-round or parallel photoreactor to ensure uniform irradiation of multiple samples.

-

UV Lamp: A medium-pressure mercury lamp is a common choice, providing various emission lines. Filters may be required to isolate a specific wavelength.

-

Quartz Cuvettes or Tubes: To hold the sample and actinometer solutions, as quartz is transparent to UV light.

-

UV-Vis Spectrophotometer: For monitoring the change in absorbance of the reactant and the actinometer.

-